2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is also known by its IUPAC name (Z)-2-(chroman-4-ylidene)acetic acid . This compound is characterized by its chroman ring structure, which is a derivative of benzopyran.
Vorbereitungsmethoden
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid typically involves the condensation of chroman-4-one with acetic acid under acidic conditions . The reaction is carried out by heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid can be compared with other similar compounds, such as:
Chroman-4-one: A precursor in the synthesis of the target compound.
2H-1-Benzopyran, 3,4-dihydro-: A structurally related compound with similar chemical properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with different functional groups.
The uniqueness of this compound lies in its specific acetic acid moiety and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C11H10O3 |
---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(2E)-2-(2,3-dihydrochromen-4-ylidene)acetic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13)/b8-7+ |
InChI-Schlüssel |
BKMPILQAFUNUBH-BQYQJAHWSA-N |
Isomerische SMILES |
C\1COC2=CC=CC=C2/C1=C/C(=O)O |
Kanonische SMILES |
C1COC2=CC=CC=C2C1=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.